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Compound of Interest

Compound Name: 4-Cyanobenzyl bromide

Cat. No.: B024449

L  Get Quote

This technical guide provides a comprehensive overview of the spectral data for 4-
Cyanobenzyl bromide (CAS No. 17201-43-3), a key intermediate in the synthesis of
pharmaceuticals and other organic compounds. The document is intended for researchers,
scientists, and professionals in the field of drug development and chemical synthesis, offering a
detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) characteristics.

Compound Information

Property Value

Chemical Name 4-(Bromomethyl)benzonitrile

Synonyms p-Cyanobenzyl bromide, a-Bromo-p-tolunitrile
CAS Number 17201-43-3
Molecular Formula CsHeBrN

Molecular Weight 196.05 g/mol [1][2][3]
Appearance White to off-white crystalline solid
Melting Point 113-118 °C[4]

Spectroscopic Data
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The following sections present the key spectral data for 4-Cyanobenzyl bromide, acquired
through standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

The *H NMR spectrum of 4-Cyanobenzyl bromide was recorded in deuterated chloroform
(CDCIs). The chemical shifts (8) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS).

Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
7.63 Doublet 2H Aromatic protons (Ha)
7.48 Doublet 2H Aromatic protons (Hb)
Benzylic protons (-
4.48 Singlet 2H yiep (

CH:Br)

Data sourced from
patent
KR101088892B1.[5]

The 13C NMR spectrum provides information on the different carbon environments within the
molecule. The spectrum is typically recorded in CDCIs with broadband proton decoupling.[6]
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Chemical Shift (ppm) Range Assighment

~142 Quaternary Aromatic Carbon (C-CH2Br)
~133 Aromatic CH

~130 Aromatic CH

~118 Nitrile Carbon (-C=N)

~113 Quaternary Aromatic Carbon (C-CN)
~32 Benzylic Carbon (-CH2Br)

Note: Exact chemical shifts can vary slightly
based on solvent and concentration. The
provided data represents typical ranges for the
assigned carbon atoms.

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in the molecule. The spectrum for the
solid-state sample was obtained using the KBr wafer technique.[1]

Wavenumber (cm~—2) Intensity Assignment

3100 - 3000 Medium-Weak Aromatic C-H Stretch

2220 - 2230 Strong C=N (Nitrile) Stretch

1610 - 1590 Medium C=C Aromatic Ring Stretch
1460 - 1440 Medium C=C Aromatic Ring Stretch
~1210 Strong C-Br Stretch

p-Disubstituted Benzene C-H

860 - 800 Strong
Bend

Note: These are characteristic
absorption frequencies for the
functional groups present in 4-

Cyanobenzyl bromide.
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Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) was used to determine the mass-to-charge
ratio of the molecule and its fragments.

m/z Relative Intensity (%) Assighment

[M+2]* Molecular ion (with

197 ~95 1)

195 ~100 [M]* Molecular ion (with 7°Br)
116 100 [M-Br]* (Base Peak)

89 ~15 [C7Hs]+

Note: The presence of two
molecular ion peaks with a
~1:1 intensity ratio is
characteristic of a compound

containing one bromine atom.

Experimental Protocols

The following protocols outline the methodologies for acquiring the spectral data presented
above.

NMR Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 4-Cyanobenzyl bromide is dissolved in
~0.7 mL of deuterated chloroform (CDCIls) containing tetramethylsilane (TMS) as an internal
standard (0O ppm). The sample is transferred to a 5 mm NMR tube.

* 'H NMR Acquisition: The *H NMR spectrum is acquired on a 400 MHz (or higher)
spectrometer. Standard acquisition parameters include a 30° pulse angle, a relaxation delay
of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-
noise ratio.
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e 13C NMR Acquisition: The 3C NMR spectrum is acquired on the same instrument, typically
operating at 100 MHz for carbon. A proton-decoupled pulse sequence is used. To ensure all
carbon signals are observed, especially quaternary carbons, a longer relaxation delay (5-10
seconds) and a larger number of scans (1024 or more) are often required.

o Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier
transformation. The resulting spectrum is then phased, baseline corrected, and referenced to
the TMS signal.

FT-IR Spectroscopy (KBr Wafer Method)

e Sample Preparation: 1-2 mg of 4-Cyanobenzyl bromide is finely ground in an agate mortar
and pestle. Approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr)
powder is added, and the two are intimately mixed.

o Pellet Formation: The mixture is transferred to a pellet die. A pressure of 8-10 tons is applied
for several minutes using a hydraulic press to form a thin, transparent or translucent pellet.

o Acquisition: A background spectrum of a pure KBr pellet is recorded. The sample pellet is
then placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded,
typically in the range of 4000-400 cm~1.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

o Sample Preparation: A dilute solution of 4-Cyanobenzyl bromide is prepared in a volatile
organic solvent such as dichloromethane or ethyl acetate, at a concentration of
approximately 10-100 pg/mL.

e GC Separation: A 1 pL aliquot of the sample solution is injected into the gas chromatograph,
which is equipped with a suitable capillary column (e.g., a non-polar DB-5 column). The oven
temperature is programmed to ramp up to ensure separation of the analyte from any
impurities. Helium is typically used as the carrier gas.
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» MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer.
Electron ionization (EI) is typically used with a standard electron energy of 70 eV. The mass
analyzer scans a mass range (e.g., m/z 35-300) to detect the molecular ion and its

fragments.

o Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and
the fragmentation pattern. This data is often compared with spectral libraries for confirmation.

Workflow Visualization

The logical flow of the spectral analysis process, from sample handling to final structural

confirmation, is depicted in the following diagram.
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Caption: Workflow for the spectral analysis of 4-Cyanobenzyl bromide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral Analysis of 4-Cyanobenzyl Bromide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b024449#4-cyanobenzyl-bromide-spectral-data-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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